N-(2-ethoxyphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Overview
Description
N-(2-ethoxyphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimalarial, and antileishmanial properties . This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves the reaction of 2-ethoxyaniline with 4-nitro-1H-pyrazole-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water
Major Products Formed
Reduction: 2-methyl-3-(4-amino-1H-pyrazol-1-yl)propanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 2-ethoxybenzoic acid and 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in inflammatory pathways.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides in the malaria parasite . The compound’s anti-inflammatory effects are likely due to its inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
- N-(2-ethoxyphenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
- 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridine derivatives
Uniqueness
N-(2-ethoxyphenyl)-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethoxy group and the nitro-substituted pyrazole ring contributes to its potent antimalarial and anti-inflammatory properties, distinguishing it from other pyrazole derivatives .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-3-(4-nitropyrazol-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-3-23-14-7-5-4-6-13(14)17-15(20)11(2)9-18-10-12(8-16-18)19(21)22/h4-8,10-11H,3,9H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJXBFPYTHZZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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